2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol
Overview
Description
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a propanol moiety.
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . In vitro and in vivo studies have demonstrated that it can significantly inhibit the growth and proliferation of Leishmania aethiopica and Plasmodium berghei .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to changes in gene expression and disrupt normal cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, which affects nerve signal transmission . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage . Its stability in various conditions also determines its efficacy and safety in experimental applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with acetylcholinesterase affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels . Additionally, it can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation in specific tissues, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines its interaction with specific biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol typically involves the reaction of 4-methylpyrazole with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 30-50°C and a reaction time of 2-4 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A precursor in the synthesis of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol.
2,2-Dimethylpropanal: Another precursor used in the synthesis.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a propanol moiety makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-4-10-11(5-8)6-9(2,3)7-12/h4-5,12H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBFOXUVADBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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